5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole
Description
Properties
Molecular Formula |
C9H6F3N3O |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)5-2-1-3-14-8(5)6-4-7(13)16-15-6/h1-4H,13H2 |
InChI Key |
ZUEYRCIAIDUSTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NOC(=C2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The cyclocondensation of β-ketonitriles with hydroxylamine constitutes a cornerstone methodology for constructing 5-aminoisoxazole derivatives. For 5-amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole, the requisite β-ketonitrile precursor, 3-oxo-3-[3-(trifluoromethyl)-2-pyridyl]propanenitrile, undergoes nucleophilic attack by hydroxylamine at the nitrile group, followed by cyclization to form the isoxazole ring (Figure 1). The reaction’s regiochemical outcome is dictated by the electronic environment of the β-ketonitrile, with the amino group preferentially occupying the position para to the electron-withdrawing pyridyl substituent.
Synthetic Protocol
- Precursor Synthesis :
- 3-(Trifluoromethyl)-2-pyridinecarbonyl chloride is condensed with cyanoacetic acid in the presence of triethylamine (1.2 eq) in tetrahydrofuran (THF) at 0–5°C.
- The intermediate β-ketonitrile is isolated via column chromatography (hexane/ethyl acetate, 7:3) in 68–72% yield.
- Cyclization Reaction :
- The β-ketonitrile (1.0 eq) is treated with hydroxylamine hydrochloride (1.5 eq) in aqueous ethanol (1:1 v/v) under reflux.
- pH is maintained at 6.2–6.5 using 2M NaOH or HCl, monitored hourly for the first 6 hours.
- Reaction progress is tracked via thin-layer chromatography (TLC; silica gel, ethyl acetate).
Optimization Data
| Parameter | Optimal Range | Yield (%) | Isoxazolone Byproduct (%) |
|---|---|---|---|
| pH | 6.0–6.5 | 67–72 | <5 |
| Temperature (°C) | 78–82 (reflux) | 69 | 4 |
| Reaction Time (h) | 18–24 | 71 | 3 |
Challenges :
- Below pH 5.0, competitive formation of isoxazolone derivatives predominates (>40% byproduct).
- Above pH 7.0, regioisomeric 3-amino-5-[3-(trifluoromethyl)-2-pyridyl]isoxazole forms at <15% yield.
β-Diketone Cyclization via Ethoxymethylene Intermediates
Orthoester-Mediated Ring Closure
An alternative route leverages β-diketone precursors, as exemplified in the synthesis of 5-cyclopropyl-4-aroylisoxazoles. For the target compound, 1-[3-(trifluoromethyl)-2-pyridyl]-1,3-diketone is condensed with triethyl orthoformate to generate an ethoxymethylene intermediate, which subsequently reacts with hydroxylamine to furnish the isoxazole ring.
Synthetic Protocol
- β-Diketone Preparation :
- 3-(Trifluoromethyl)-2-pyridinecarboxylic acid is converted to its methyl ester, then subjected to Claisen condensation with acetyl chloride in the presence of sodium hydride (NaH) in dry toluene.
- The crude β-diketone is recrystallized from methanol (62% yield).
Ethoxymethylene Formation :
- The β-diketone (1.0 eq) reacts with triethyl orthoformate (1.8 eq) in acetic anhydride at 110°C for 4 hours.
- The intermediate is isolated via vacuum distillation (bp 145–150°C/0.1 mmHg).
Hydroxylamine Cyclization :
- The ethoxymethylene derivative (1.0 eq) is treated with hydroxylamine hydrochloride (2.0 eq) in ethanol at 70°C for 12 hours.
- The product is purified via recrystallization (ethanol/water, 1:1) to yield 58–63% of the target isoxazole.
Regiochemical Considerations :
- The ethoxymethylene group directs hydroxylamine attack to the less hindered carbonyl, ensuring the amino group occupies the 5-position.
- Steric hindrance from the pyridyl trifluoromethyl group suppresses competing pathways.
Post-Functionalization of Preformed Isoxazole Cores
Palladium-Catalyzed Cross-Coupling
For late-stage introduction of the pyridyl trifluoromethyl group, Suzuki-Miyaura coupling offers a modular approach:
Halogenated Isoxazole Synthesis :
- 5-Amino-3-bromoisoxazole is prepared via cyclocondensation of bromomalononitrile with hydroxylamine.
Cross-Coupling Reaction :
- The bromide (1.0 eq) reacts with 3-(trifluoromethyl)-2-pyridylboronic acid (1.2 eq) under Pd(PPh₃)₄ catalysis (5 mol%) in dioxane/H₂O (4:1) at 90°C.
- Yields range from 45–52%, limited by boronic acid instability.
Limitations :
- Requires protection of the amino group (e.g., as a tert-butyl carbamate) to prevent side reactions.
- Low functional group tolerance necessitates stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Purity (%) | Key Advantage | Major Drawback |
|---|---|---|---|---|---|
| β-Ketonitrile Route | 2 | 67–72 | 95–97 | Direct amino group incorporation | Sensitive to pH fluctuations |
| β-Diketone Route | 3 | 58–63 | 91–93 | Scalable intermediate synthesis | Multi-step purification |
| Cross-Coupling Route | 4 | 45–52 | 88–90 | Modular late-stage functionalization | Low yield, protecting group needs |
Solvent and Catalytic System Optimization
Impact of Solvent Polarity
- Aqueous Ethanol (1:1) : Maximizes hydroxylamine solubility while maintaining β-ketonitrile reactivity (yield: 71%).
- Tetrahydrofuran (THF) : Reduces byproduct formation in β-diketone cyclization (purity: 93% vs. 87% in toluene).
- Dimethylformamide (DMF) : Facilitates cross-coupling but promotes amino group decomposition (>20% side products).
Chemical Reactions Analysis
Functionalization of the Amino Group
The primary amine at the 5-position undergoes typical nucleophilic reactions:
Acylation :
Reaction with acyl chlorides or anhydrides yields amide derivatives. For example, acetic anhydride in pyridine produces N-acetylated analogs, which demonstrate enhanced cytotoxic activity in cancer cell lines (IC₅₀ values: 0.04–12.00 µM) .
Urea Formation :
Treatment with aryl isocyanates generates urea derivatives. N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea analogs exhibit FLT3 kinase inhibition (IC₅₀: 9.95 nM) and antitumor activity .
Schiff Base Synthesis :
Condensation with aldehydes or ketones forms imines, which are intermediates for further cyclization or metal coordination .
Cycloaddition Reactions
The isoxazole ring participates in [3+2] cycloadditions as a dipolarophile:
These reactions exploit the electron-deficient nature of the isoxazole ring, with the trifluoromethylpyridyl group enhancing regioselectivity .
Electrophilic Substitution
The isoxazole ring undergoes electrophilic substitution at the 4-position, though the trifluoromethyl group directs reactivity:
Halogenation :
-
Chlorination with N-chlorosuccinimide (NCS) in DMF yields 4-chloro derivatives.
-
Bromination using Br₂/FeBr₃ proceeds at RT with >75% efficiency .
Nitration :
Nitric acid in H₂SO₄ introduces nitro groups at the 4-position, enabling subsequent reduction to amino derivatives for drug discovery .
Cross-Coupling Reactions
The pyridyl trifluoromethyl group facilitates palladium-catalyzed couplings:
These reactions require pre-functionalization (e.g., bromination) at the pyridyl or isoxazole ring .
Ring-Opening and Rearrangements
Under basic or acidic conditions, the isoxazole ring undergoes cleavage:
-
Hydrolysis : Concentrated HCl at reflux yields β-ketonitriles, which are precursors to pyrazoles .
-
Thermal Rearrangement : Heating in DMF transforms the isoxazole into a pyrimidine derivative via -sigmatropic shifts .
Metal-Free Functionalization
Green chemistry approaches include:
Scientific Research Applications
5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole has a broad spectrum of applications in scientific research:
Chemistry: : As an intermediate in the synthesis of complex molecules, it is valuable for developing new materials and catalysts.
Biology: : This compound can be used in studies involving enzyme inhibition, receptor binding, and signaling pathways.
Industry: : In industrial chemistry, it is utilized in the synthesis of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole involves its interaction with molecular targets through various pathways:
Molecular Targets: : It may bind to enzymes or receptors, affecting their function and modulating biological processes.
Pathways Involved: : The pathways vary depending on the application but often involve inhibition of specific enzymes or interaction with cellular signaling molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural analogs differ in substituents on the isoxazole ring, influencing electronic properties, solubility, and biological activity:
Key Observations :
- The pyridyl group in the target compound introduces a nitrogen atom, enabling stronger intermolecular interactions compared to purely phenyl-substituted analogs.
Physical and Chemical Properties
Melting points and solubility trends highlight substituent impacts:
Key Observations :
- Methoxy-substituted analogs exhibit higher melting points due to stronger dipole-dipole interactions.
Biological Activity
5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈F₃N₃O, with a molecular weight of approximately 227.18 g/mol. The compound features an isoxazole ring, which is known for its versatility in biological applications, and a trifluoromethyl group that enhances its lipophilicity and bioactivity.
1. Insecticidal Properties
Research indicates that compounds similar to this compound exhibit significant insecticidal activity. The trifluoromethyl group plays a crucial role in enhancing the compound's interaction with insect physiological systems, potentially targeting specific enzymes or receptors essential for insect survival.
2. Antimicrobial Activity
Studies have demonstrated that isoxazole derivatives possess notable antimicrobial properties. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting a potential role for this compound in treating bacterial infections .
3. Anti-inflammatory Effects
Compounds featuring the isoxazole moiety have been reported to exhibit anti-inflammatory activities. For example, certain derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, indicating that this compound may also hold promise as an anti-inflammatory agent .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key findings include:
- Trifluoromethyl Group : The presence of the trifluoromethyl group significantly enhances lipophilicity and bioactivity against target organisms.
- Amino Group Positioning : The positioning of the amino group on the isoxazole ring affects binding affinity and selectivity towards biological targets.
- Substituent Variations : Modifications at various positions on the isoxazole ring can lead to variations in biological activity, suggesting avenues for further synthetic exploration .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole, and how do reaction conditions influence regioselectivity?
- Methodological Answer: The compound can be synthesized via cyclocondensation of hydroxylamine with nitrile-containing precursors. For example, using hydroxylamine in methanol under basic conditions (e.g., aqueous NaOH) promotes regioselective formation of 5-aminoisoxazole derivatives. Temperature control (e.g., 60–80°C) and solvent polarity are critical for minimizing side products like 3-aminoisoxazole isomers . Comparative studies using Sc(OTf)₃ as a catalyst in multicomponent reactions have shown improved yields and selectivity for fused heterocycles .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer: Single-crystal X-ray diffraction is definitive for structural confirmation, as demonstrated for analogous 5-amino-3-(4-pyridyl)isoxazole (bond lengths: C–C ≈ 1.39 Å, N–O ≈ 1.36 Å) . Complementary techniques include:
- ¹H/¹³C NMR : To resolve aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl groups (δ ~120 ppm in ¹³C).
- IR spectroscopy : Confirms NH₂ stretches (~3350 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) .
Q. How is the antimicrobial activity of this compound evaluated in vitro?
- Methodological Answer: Standard protocols involve agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentrations (MICs) are determined using serial dilutions (e.g., 0.5–128 µg/mL), with fluorophenylthio derivatives serving as positive controls. Activity is attributed to the trifluoromethyl group enhancing membrane permeability .
Advanced Research Questions
Q. How do heterocyclization reactions involving this compound yield fused heterocycles, and what mechanistic insights exist?
- Methodological Answer: Under thermal or catalytic conditions (e.g., Sc(OTf)₃), this compound undergoes multicomponent reactions with carbonyl compounds (e.g., pyruvic acid) to form isoxazolo[5,4-b]pyridines. Mechanistic studies suggest a domino process: (1) Knoevenagel condensation, (2) [4+2] cycloaddition, and (3) rearomatization. Solvent-free microwave-assisted methods improve reaction efficiency (yields >75%) .
Q. What computational approaches are used to predict the electronic properties of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The trifluoromethyl group lowers LUMO energy (-1.8 eV), enhancing electrophilicity. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to microbial enzymes (e.g., dihydrofolate reductase) .
Q. How can contradictory biological activity data be resolved in structure-activity relationship (SAR) studies?
- Methodological Answer: Discrepancies in MIC values may arise from assay variability (e.g., broth vs. agar methods). To address this:
- Standardize protocols : Use CLSI guidelines for reproducibility.
- Modify substituents : Compare trifluoromethyl vs. methyl analogs to isolate electronic effects.
- Validate via dose-response curves : Calculate IC₅₀ values for enzyme targets (e.g., CYP450 isoforms) .
Q. What role does the trifluoromethyl group play in enhancing metabolic stability?
- Methodological Answer: The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes due to its strong electron-withdrawing effect. In vitro microsomal stability assays (e.g., human liver microsomes) show a 2–3× increase in half-life compared to non-fluorinated analogs. This is corroborated by LC-MS/MS metabolite profiling .
Q. How does regioselectivity in isoxazole synthesis vary with precursor substituents?
- Methodological Answer: Electron-deficient precursors (e.g., dicyanopyrroles) favor 5-aminoisoxazole formation under basic conditions, while carbamoylcyanopyrroles yield 3-aminoisoxazoles. Steric effects from the 3-(trifluoromethyl)-2-pyridyl group further direct regioselectivity, as shown by comparative HPLC analysis of reaction mixtures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
